molecular formula C16H14ClF2NO4 B10962598 N-(5-chloro-2-methoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide

N-(5-chloro-2-methoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide

Cat. No.: B10962598
M. Wt: 357.73 g/mol
InChI Key: NTQHFWWXKOUKGB-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of chloro, methoxy, and difluoromethoxy groups attached to a benzamide core, which imparts unique chemical properties and reactivity.

Preparation Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Nitration and Reduction: The initial step often involves the nitration of a suitable aromatic precursor, followed by reduction to introduce the amino group.

    Acylation: The amino group is then acylated using appropriate acylating agents to form the benzamide core.

    Halogenation and Methoxylation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and catalytic processes.

Chemical Reactions Analysis

N-(5-chloro-2-methoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms, depending on the reducing agents and conditions used.

    Substitution: The presence of chloro and methoxy groups makes it susceptible to nucleophilic substitution reactions, where these groups can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(5-chloro-2-methoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, which impart unique properties and reactivity. The presence of difluoromethoxy and methoxy groups in this compound distinguishes it from these analogs, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C16H14ClF2NO4

Molecular Weight

357.73 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide

InChI

InChI=1S/C16H14ClF2NO4/c1-22-12-6-4-10(17)8-11(12)20-15(21)9-3-5-13(24-16(18)19)14(7-9)23-2/h3-8,16H,1-2H3,(H,20,21)

InChI Key

NTQHFWWXKOUKGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC

Origin of Product

United States

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